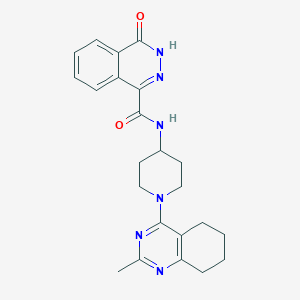

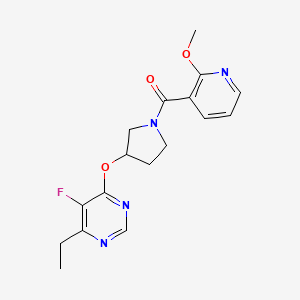

![molecular formula C19H29N3O3S B2695895 N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide CAS No. 897611-70-0](/img/structure/B2695895.png)

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide is a compound synthesized for medicinal purposes. It is a derivative of cyclopropane. The compound has been evaluated for its anticonvulsant activity in animal models .

Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally similar to the compound , has been reported . The synthesis involved the use of 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The structure-activity relationship (SAR) studies confirmed the crucial role of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity .Applications De Recherche Scientifique

Synthesis and Pharmacological Studies

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide and its analogues have been extensively studied for their pharmacological properties, particularly as serotonin 5-HT(1A) receptor antagonists. The synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 demonstrate the compound's potential for studying the 5-HT(1A) receptor both in vivo and in vitro. These studies highlight the significance of the arylpiperazine moiety and the impact of substituents on pharmacological activity, providing insights into the design of compounds with selective serotonin receptor affinity (Mensonides-Harsema et al., 2000).

Antibacterial and Anticancer Research

Research has also explored the antibacterial and anticancer potential of derivatives of this compound. For instance, the synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents have been investigated for their efficacy against resistant Gram-positive strains, indicating the compound's versatility in addressing antimicrobial resistance challenges (Jang et al., 2004). Additionally, derivatives containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, revealing some compounds' potent cytotoxic activity and highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Chemical Synthesis and Characterization

The compound and its derivatives have also been the subject of studies focusing on chemical synthesis and characterization, contributing to the understanding of their structural properties and reactivity. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives and their crystal structure analysis provide valuable information on the compound's molecular conformation and stability, essential for designing pharmacologically active compounds with desired properties (Özer et al., 2009).

Environmental Impact Studies

Additionally, environmental impact studies, such as those examining the fate of soil-applied herbicides, underscore the importance of understanding the environmental behavior and degradation kinetics of chemicals related to this compound. These studies contribute to the development of more sustainable and environmentally friendly agricultural practices (Baer & Calvet, 1999).

Mécanisme D'action

Target of Action

The primary targets of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide Similar compounds have been shown to interact with neuronal voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them potential targets for anticonvulsant drugs .

Mode of Action

The exact mode of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide It’s suggested that similar compounds may bind to neuronal voltage-sensitive sodium channels, potentially inhibiting the propagation of action potentials . This could result in a decrease in neuronal excitability, which may contribute to their anticonvulsant effects .

Biochemical Pathways

The specific biochemical pathways affected by N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide The inhibition of neuronal voltage-sensitive sodium channels can affect the propagation of action potentials, which are crucial for neuronal communication . This could potentially affect various downstream effects, such as neurotransmitter release and synaptic plasticity .

Result of Action

The molecular and cellular effects of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide The potential inhibition of neuronal voltage-sensitive sodium channels could result in decreased neuronal excitability, which may contribute to anticonvulsant effects .

Propriétés

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZBWOLBKGOROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)

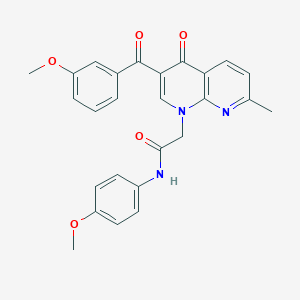

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2695813.png)

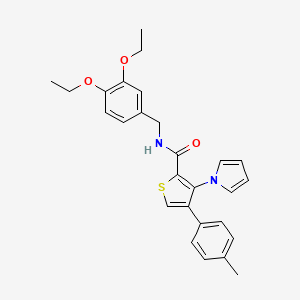

![N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695814.png)

![3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2695815.png)

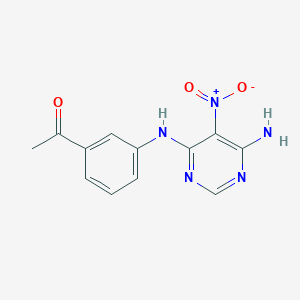

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)

![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)